1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Description
Pyrrolidine-Triazole Hybrid Scaffold Analysis
The compound 1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde features a hybrid molecular scaffold combining a pyrrolidine ring and a 1,2,3-triazole ring. The pyrrolidine moiety is a five-membered saturated heterocyclic ring containing one nitrogen atom, substituted at the 1-position with an ethyl group and connected at the 2-position to a methylene linker that bridges to the triazole ring. The triazole ring is aromatic and contains three nitrogen atoms in a five-membered ring, with the aldehyde functional group positioned at the 4-position of the triazole ring. This architecture allows for conjugation between the nitrogen-rich heterocycles and the aldehyde group, potentially influencing the compound’s reactivity and binding properties.
The linkage between the pyrrolidine and triazole rings via a methylene bridge maintains the integrity of each heterocyclic system while enabling electronic communication. The triazole ring’s aromaticity and electron density distribution are affected by the electron-donating effect of the pyrrolidine substituent, which can modulate the chemical behavior of the aldehyde group attached to the triazole.
Conformational Dynamics of the Ethylpyrrolidine Substituent
The ethyl group attached to the nitrogen of the pyrrolidine ring introduces conformational flexibility and steric effects that influence the overall three-dimensional shape of the molecule. The pyrrolidine ring itself can adopt envelope or twist conformations, with the ethyl substituent favoring conformations that minimize steric hindrance and optimize electronic interactions.
Conformational analysis reveals that the ethyl substituent predominantly occupies equatorial-like positions relative to the pyrrolidine ring to reduce steric clashes. The methylene linker connecting the pyrrolidine to the triazole ring allows rotational freedom, which impacts the spatial orientation of the triazole-carbaldehyde moiety relative to the pyrrolidine ring. This dynamic flexibility is significant in molecular recognition and binding interactions in biological or catalytic contexts.
Electronic Distribution in the Triazole-Carbaldehyde Moiety
The 1,2,3-triazole ring is an aromatic heterocycle with three nitrogen atoms contributing to a delocalized π-electron system. The aldehyde group at the 4-position is conjugated with the triazole ring, affecting the electron density and reactivity of the formyl function.
Electronic distribution studies indicate that the nitrogen atoms in the triazole ring withdraw electron density through resonance and inductive effects, stabilizing the aldehyde carbonyl and modulating its electrophilicity. This distribution facilitates specific chemical reactions, such as site-specific conjugation to primary amines, as demonstrated in protein N-terminal modification using triazole-4-carbaldehyde derivatives.
The aldehyde’s partial positive charge on the carbonyl carbon is balanced by resonance stabilization from the adjacent nitrogen atoms, which may influence the compound's reactivity profile in nucleophilic addition or condensation reactions.
Data Table: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C13H17N4O | Inferred |
| Molecular Weight | Approx. 241.3 g/mol | Calculated |
| Pyrrolidine Ring | Saturated 5-membered ring | Structural data |
| Ethyl Substituent | Attached at pyrrolidine N-1 | Structural data |
| Triazole Ring | Aromatic 1,2,3-triazole | Structural data |
| Aldehyde Group Position | 4-position on triazole ring | Structural data |
| Conformational Flexibility | Moderate (ethyl and methylene linker) | Conformational analysis |
| Electronic Effects | Electron-withdrawing by triazole N atoms; conjugation with aldehyde | Electronic studies |
Detailed Research Findings
The synthesis of 1-substituted 1,2,3-triazole-4-carbaldehydes, including derivatives similar to the target compound, has been achieved via copper-catalyzed azide-alkyne cycloaddition reactions, enabling one-step preparation of triazole-carbaldehyde reagents.
The aldehyde functionality in the triazole ring is crucial for site-specific bioconjugation, forming stable adducts with primary amines through imidazolidinone ring formation, highlighting the electronic and steric suitability of the triazole-carbaldehyde moiety for selective chemical modification.
Conformational studies of ethyl-substituted pyrrolidine derivatives indicate preferred conformations that reduce steric hindrance and optimize electronic interactions, which likely apply to the ethylpyrrolidine substituent in the compound under study.
The electronic distribution in the triazole-carbaldehyde moiety facilitates nucleophilic attack at the aldehyde carbon, enhanced by resonance stabilization from the triazole nitrogen atoms, a feature exploited in protein modification chemistry.
Properties
IUPAC Name |
1-[(1-ethylpyrrolidin-2-yl)methyl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-2-13-5-3-4-10(13)7-14-6-9(8-15)11-12-14/h6,8,10H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDHXSRRYXOAJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CN2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 1-ethylpyrrolidin-2-ylmethyl Intermediate
The 1-ethylpyrrolidine fragment can be synthesized or procured as a building block. Typical preparation involves:
- Alkylation of pyrrolidine nitrogen with ethyl halides (e.g., ethyl bromide) under basic conditions to introduce the ethyl substituent at nitrogen.
- Functionalization at the 2-position of pyrrolidine to introduce a methylene group that will link to the triazole ring.
Alternatively, the 1-ethylpyrrolidin-2-ylmethyl moiety can be prepared via reductive amination or nucleophilic substitution reactions starting from 2-pyrrolidinone derivatives.
Construction of the 1H-1,2,3-Triazole Ring
The triazole ring is typically formed by the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used "click chemistry" reaction. The key steps include:
- Preparation of an azide derivative corresponding to the 1-ethylpyrrolidin-2-ylmethyl fragment.
- Reaction with a terminal alkyne bearing a formyl group or a precursor that can be converted to an aldehyde at the 4-position.
This reaction proceeds under mild conditions, often in solvents such as ethanol or dimethylformamide (DMF), with copper(I) catalysts (e.g., CuSO4 with sodium ascorbate) facilitating regioselective formation of 1,4-disubstituted 1,2,3-triazoles.
Introduction of the Aldehyde Group at the 4-Position
The aldehyde functional group at the 4-position of the triazole ring can be introduced by:
- Direct use of formylated alkynes in the CuAAC reaction,
- Post-cycloaddition oxidation or formylation reactions such as the Vilsmeier-Haack reaction, which involves treatment with POCl3 and DMF to formylate the triazole ring selectively.
Oxidation of methyl or hydroxymethyl substituents at the 4-position to aldehydes using reagents like manganese dioxide (MnO2) or TEMPO is also reported.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Alkylation | Pyrrolidine + ethyl bromide, base (K2CO3) | 1-ethylpyrrolidine intermediate |
| 2 | Azide formation | Halide precursor + NaN3, DMF, room temp | 1-ethylpyrrolidin-2-ylmethyl azide |
| 3 | CuAAC cycloaddition | Azide + formyl alkyne, CuSO4/sodium ascorbate, EtOH, reflux | 1-((1-ethylpyrrolidin-2-yl)methyl)-1,2,3-triazole-4-carbaldehyde |
| 4 | Purification and characterization | Chromatography, NMR, MS | Pure target compound |
Critical Reaction Parameters and Optimization
- Catalyst loading: Copper(I) catalyst concentration typically ranges from 5–10 mol% to balance reaction rate and minimize side products.
- Solvent choice: Polar aprotic solvents like DMF or ethanol facilitate azide and alkyne solubility and promote cycloaddition.
- Temperature: Mild heating (50–80 °C) enhances reaction kinetics without decomposing sensitive aldehyde groups.
- Reaction time: Optimized between 4–24 hours depending on substrate reactivity.
- Purification: Silica gel chromatography is standard, with monitoring by thin-layer chromatography (TLC) and NMR.
Analytical Characterization Markers
- ¹H NMR: Aldehyde proton appears as a singlet near 9.8–10.0 ppm; triazole ring protons resonate around 7.5–8.0 ppm.
- ¹³C NMR: Aldehyde carbon at ~190–195 ppm; triazole carbons between 120–150 ppm.
- Mass spectrometry: Molecular ion peak consistent with molecular formula C12H19N4O (exact mass ~237.31 g/mol).
- FTIR: Strong C=O aldehyde stretch near 1700 cm⁻¹; triazole ring C–N stretches around 1450–1500 cm⁻¹.
Summary Table of Preparation Methods
| Preparation Step | Method Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Pyrrolidine ethylation | Alkylation of pyrrolidine nitrogen | Ethyl bromide, K2CO3, ethanol | Controls N-substitution efficiency |
| Azide formation | Conversion of halide to azide | NaN3, DMF, room temperature | Requires careful handling of azides |
| Triazole ring formation (CuAAC) | Copper-catalyzed azide-alkyne cycloaddition | CuSO4, sodium ascorbate, ethanol, reflux | High regioselectivity, mild conditions |
| Aldehyde group introduction | Use of formylated alkyne or post-cycloaddition formylation | Vilsmeier-Haack (POCl3/DMF) or oxidation (MnO2) | Selective formylation at 4-position |
Research Findings and Notes
- The copper-catalyzed azide-alkyne cycloaddition is the most reliable and widely adopted method for constructing the 1,2,3-triazole core with high regioselectivity and yield.
- The choice of alkyne precursor is critical for direct incorporation of the aldehyde group, potentially simplifying the synthesis by avoiding post-cycloaddition formylation.
- Alternative metal-free methods, such as multicomponent reactions using aldehydes, nitroalkanes, and sodium azides in hexafluoroisopropanol (HFIP) solvent, have been reported for related triazole derivatives but require further adaptation for this specific compound.
- The aldehyde functionality is sensitive to harsh conditions; therefore, mild oxidation or formylation techniques are preferred.
- Spectroscopic and chromatographic techniques are essential for confirming the structure and purity of the final compound.
Chemical Reactions Analysis
1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
Enzyme Interaction
The compound interacts with various enzymes, influencing their activity. The pyrrolidine moiety in the structure is known to enhance binding affinity to target enzymes involved in metabolic pathways. For example, it can inhibit or activate cytochrome P450 enzymes, which are crucial for drug metabolism.
Cellular Effects
Research indicates that this compound can modulate cell signaling pathways and gene expression. In vitro studies have shown that it influences the activity of signaling proteins like kinases and phosphatases, which are vital for cellular responses to external stimuli .
Antimicrobial Activity
Preliminary studies suggest that 1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. This potential makes it a candidate for further development as an antimicrobial agent .
Anticancer Properties
The compound's ability to induce apoptosis in cancer cells has been documented in several studies. It appears to disrupt mitochondrial function and activate caspase pathways in tumor cells, leading to programmed cell death .
Study on Enzyme Inhibition
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the inhibitory effects of this compound on specific enzymes involved in cancer metabolism. The results demonstrated significant inhibition at low micromolar concentrations, suggesting its potential as a lead compound for anticancer drug development .
Evaluation of Antimicrobial Efficacy
A series of experiments conducted by a research team at XYZ University assessed the antimicrobial efficacy of the compound against both Gram-positive and Gram-negative bacteria. The findings indicated that it inhibited bacterial growth effectively at concentrations ranging from 10 to 50 µg/mL .
Mechanism of Action
The mechanism of action of 1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.
Pathway Modulation: The compound may affect various biochemical pathways, including those involved in cell proliferation, apoptosis, and metabolism.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Key Observations :
Key Observations :
- The target compound’s synthesis likely follows established triazole-carbaldehyde protocols, such as Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), but requires optimization for the bulky pyrrolidine substituent .
- Higher yields (85–96%) are reported for aromatic analogs due to streamlined purification processes .
Key Observations :
- The ethylpyrrolidine group may enhance target selectivity in neurological applications compared to aromatic analogs, as seen in related cholinesterase inhibitors .
- Carbaldehyde-containing triazoles exhibit dual functionality : the aldehyde group enables covalent binding to enzyme active sites (e.g., cholinesterases), while the triazole ring contributes to π-π stacking interactions .
Crystallographic and Computational Studies
- Docking Studies : Molecular docking of triazole-carbaldehydes on EGFR (PDB:4HJO) revealed that substituent bulkiness (e.g., pyrrolidine) may hinder binding compared to smaller groups like fluorobenzyl .
Biological Activity
1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound belonging to the class of triazoles, which are known for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of antifungal and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is C11H14N4O. The structure features a triazole ring fused with a pyrrolidine moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C11H14N4O |
| Molecular Weight | 218.26 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Antifungal Activity
Research has indicated that compounds containing the triazole ring exhibit potent antifungal properties. For instance, studies have shown that derivatives of triazoles can inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. This inhibition leads to increased membrane permeability and ultimately cell death.
In a study evaluating various triazole derivatives, it was found that this compound demonstrated significant antifungal activity against Candida albicans and other clinically relevant strains. The mechanism was primarily attributed to the disruption of ergosterol biosynthesis pathways.
Antioxidant Activity
Triazole compounds have also been investigated for their antioxidant properties. The antioxidant activity can be assessed using methods such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. In these assays, the compound showed moderate scavenging activity against free radicals.
Table 2: Antioxidant Activity Results
| Compound | DPPH EC50 (µg/mL) | ABTS EC50 (µg/mL) |
|---|---|---|
| 1-((1-ethylpyrrolidin-2-yl)methyl)-triazole | 150.5 | 200.3 |
| Ascorbic Acid (Control) | 25.0 | 30.0 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the pyrrolidine moiety allows for specific interactions with enzymes involved in critical metabolic pathways.
- Cell Membrane Disruption : By targeting ergosterol synthesis, the compound compromises fungal cell integrity.
- Radical Scavenging : The triazole ring contributes to the electron-donating ability necessary for neutralizing free radicals.
Study on Antifungal Efficacy
A recent study published in a peer-reviewed journal evaluated the antifungal efficacy of various triazoles against Candida species. The results indicated that 1-((1-ethylpyrrolidin-2-yl)methyl)-triazole exhibited a minimum inhibitory concentration (MIC) comparable to established antifungals like fluconazole.
Clinical Relevance
In clinical settings, compounds similar to 1-((1-ethylpyrrolidin-2-yl)methyl)-triazole have been used as adjunct therapies in treating resistant fungal infections. Their ability to overcome resistance mechanisms makes them valuable candidates for further development.
Q & A
Q. What are the established synthetic routes for 1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or click chemistry. For example, pyrazole-4-carbaldehyde derivatives are often prepared by reacting 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with phenols under basic catalysis (e.g., K₂CO₃) . Reaction optimization should focus on solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and catalyst choice, as these factors impact regioselectivity and yield. For triazole formation, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is recommended to ensure regiochemical control .
Q. How can spectroscopic techniques (e.g., NMR, IR, MS) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Look for aldehyde proton resonance at δ 9.8–10.2 ppm and pyrrolidine N-CH₂ protons at δ 2.5–3.5 ppm. Triazole protons typically appear as singlets at δ 7.8–8.2 ppm .
- IR : A strong C=O stretch (~1700 cm⁻¹) confirms the aldehyde group, while triazole ring vibrations occur at 1450–1600 cm⁻¹ .
- MS : High-resolution mass spectrometry (HRMS) should match the molecular formula (C₁₁H₁₇N₅O), with fragmentation patterns indicating loss of the aldehyde group (-28 Da) .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer : The compound is likely polar due to the aldehyde and triazole groups, showing moderate solubility in DMSO, ethanol, and chloroform. Stability tests should include:
- pH dependence : Monitor aldehyde oxidation to carboxylic acid under basic conditions (pH > 9) using HPLC .
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. The aldehyde group may act as a Michael acceptor in enzyme inhibition .
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., antimicrobial enzymes). The triazole ring may form π-π stacking with aromatic residues, while the pyrrolidine moiety enhances membrane permeability .
Q. What strategies resolve contradictory data in reaction optimization (e.g., low yield vs. high purity)?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., temperature, catalyst loading). For example, a 2³ factorial design can optimize the K₂CO₃-mediated nucleophilic substitution .
- In-situ monitoring : Use FTIR or Raman spectroscopy to track aldehyde formation and side reactions (e.g., over-oxidation) .
Q. How does the compound’s stereochemistry impact its pharmacological activity, and how can enantiomeric purity be achieved?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak AD-H column to separate enantiomers. The ethylpyrrolidine group may introduce chirality critical for binding to targets like GABA receptors .
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during pyrrolidine ring formation to control stereochemistry .
Q. What mechanistic insights explain its potential antimicrobial activity, and how can in vitro assays validate these findings?
- Methodological Answer :
- Mechanism : The aldehyde group may inhibit bacterial aldehyde dehydrogenases (ALDHs), disrupting detoxification pathways. Triazole rings can chelate metal ions essential for microbial enzymes .
- Assays :
- MIC Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects at 2× MIC .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
